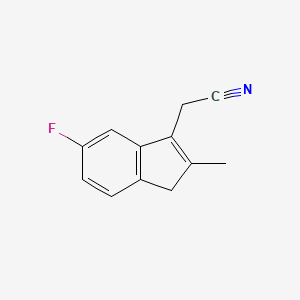

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile is an organic compound with the molecular formula C12H10FN It is a derivative of indene, featuring a fluorine atom and a nitrile group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoro-2-methylindene.

Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate, and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces primary amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound can be used in the development of novel materials with specific electronic properties.

Biological Studies: It serves as a probe in biological studies to understand the interaction of indene derivatives with biological targets.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

- 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid

- 5-Fluoro-2-methylindene

- 2-(5-Fluoro-2-methyl-1H-inden-3-yl)ethanol

Uniqueness

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical and biological properties

Biological Activity

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile, also known as 1H-Indene-3-acetonitrile, 5-fluoro-2-methyl- (CAS No. 1935539-76-6), is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₀FN

- Molecular Weight : 187.21 g/mol

- Synonyms : Sulindac Impurity 30; 5-Fluoro-2-methyl-1H-indene-3-acetonitrile .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and pharmacological applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Growth Inhibition : In a study assessing the growth inhibition properties of various compounds, derivatives of this compound demonstrated significant cytotoxicity against tumor cell lines while sparing non-tumorigenic cells. For instance, compounds derived from similar scaffolds showed IC₅₀ values below 10 µM against various cancer cell lines .

- Mechanism of Action : The mechanism underlying the anticancer activity involves apoptosis induction through modulation of key biomarkers such as Bcl-2 and caspase proteins. Compounds exhibiting structural similarity to this compound were shown to downregulate Bcl-2 expression and upregulate pro-apoptotic markers, indicating a potential pathway for inducing cancer cell death .

Case Studies

A notable case study involved the evaluation of structurally related compounds in preclinical models. These studies revealed that certain derivatives exhibited selective toxicity towards cancer cells while maintaining safety profiles in healthy cells. This selectivity is crucial for developing effective anticancer therapies without severe side effects .

Data Tables

| Compound Name | IC₅₀ (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | <10 | Various (e.g., HeLa) | Apoptosis induction via Bcl-2 modulation |

| Related Compound A | <5 | MCF-7 | Caspase activation |

| Related Compound B | <20 | SW480 | Cell cycle arrest |

Pharmacological Applications

Beyond its anticancer properties, there is ongoing research into other pharmacological applications of this compound. Its structural characteristics suggest potential use in anti-inflammatory and analgesic formulations, drawing parallels with other non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name |

2-(6-fluoro-2-methyl-3H-inden-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-8-6-9-2-3-10(13)7-12(9)11(8)4-5-14/h2-3,7H,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMGSYZOEQVJSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1)C=CC(=C2)F)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.